molecular formula C19H15N3O3S B2401747 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851987-28-5

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2401747
CAS No.: 851987-28-5
M. Wt: 365.41
InChI Key: ZLJGCTZTGNZTKK-UHFFFAOYSA-N
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Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a chromene ring, along with a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminobenzothiazole with 4-oxochromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or chromene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design of novel pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Uniqueness

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a chromene ring, along with a carbohydrazide functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-11(2)17-16(8-10)26-19(20-17)22-21-18(24)15-9-13(23)12-5-3-4-6-14(12)25-15/h3-9H,1-2H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJGCTZTGNZTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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